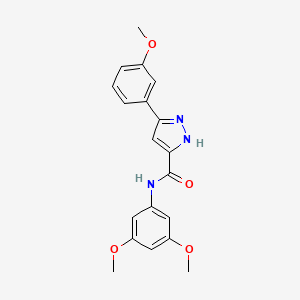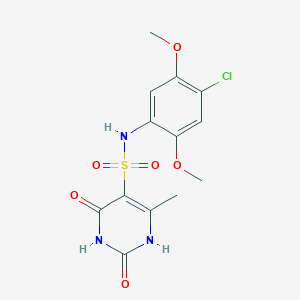![molecular formula C21H20Cl2N2O3 B14978941 6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14978941.png)
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chloro substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro substituents at the desired positions on the chromene core.
Attachment of the dimethylaminoethyl group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine derivative and an appropriate alkylating agent.
Formation of the carboxamide group: The carboxamide group can be formed through an amidation reaction involving the chromene derivative and a suitable amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro substituents.
Hydrolysis: Carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to its antimicrobial effects.
Comparación Con Compuestos Similares
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
Chromene derivatives: Other chromene derivatives with different substituents may have similar biological activities but with varying potency and selectivity.
Chlorophenyl derivatives: Compounds with chlorophenyl groups may exhibit similar chemical reactivity and biological activities.
Dimethylaminoethyl derivatives: Compounds with dimethylaminoethyl groups may have similar pharmacological properties and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H20Cl2N2O3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-12-8-19-14(9-16(12)23)18(26)10-20(28-19)21(27)24-11-17(25(2)3)13-6-4-5-7-15(13)22/h4-10,17H,11H2,1-3H3,(H,24,27) |
Clave InChI |
AOFYYTNWMJDXAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14978864.png)
![2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B14978867.png)
![2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978869.png)

![2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978873.png)

![1-(Azepan-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B14978884.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14978887.png)

![6-ethyl-N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14978902.png)
![N-(2-ethylphenyl)-2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B14978909.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14978913.png)
![5-(Methylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14978914.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14978926.png)
